MFCD18315756
Description
For instance, compounds such as CAS 918538-05-3 (MDL: MFCD11044885, C₆H₃Cl₂N₃) and CAS 1533-03-5 (MDL: MFCD00039227, C₁₀H₉F₃O) share structural motifs common in pharmaceuticals and agrochemicals, such as pyrolo-triazine or trifluoromethyl-substituted aromatic systems . These compounds typically exhibit moderate solubility (e.g., Log S values between -2.5 and -1.5), molecular weights <250 Da, and bioactivity profiles targeting enzymes or receptors .
Properties
IUPAC Name |
methyl 5-(3-chloro-5-hydroxyphenyl)-2-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-14(18)12-6-8(2-3-13(12)16)9-4-10(15)7-11(17)5-9/h2-7,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQPMCKKODMGAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=CC(=C2)Cl)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686130 | |
| Record name | Methyl 3'-chloro-4-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261921-76-9 | |
| Record name | Methyl 3'-chloro-4-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18315756” involves several steps, including the selection of appropriate starting materials and reaction conditions. The conventional synthetic route may include:
Step 1: Selection of starting materials such as specific organic compounds.
Step 2: Reaction under controlled conditions, such as temperature and pressure, to form intermediate compounds.
Step 3: Purification of intermediates using techniques like chromatography.
Step 4: Final reaction to obtain “this compound” with high purity.
Industrial Production Methods: In an industrial setting, the production of “this compound” may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced technologies like microwave-assisted synthesis can enhance the efficiency and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions: “MFCD18315756” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of specific functional groups with other groups under suitable conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
“MFCD18315756” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating specific diseases.
Industry: Utilized in the production of advanced materials and chemicals .
Mechanism of Action
The mechanism by which “MFCD18315756” exerts its effects involves interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
The following analysis focuses on structurally analogous compounds identified in the evidence, emphasizing molecular properties, synthesis routes, and bioactivity.
Structural and Functional Analogues
a. CAS 918538-05-3 (MDL: MFCD11044885)
- Molecular Formula : C₆H₃Cl₂N₃
- Molecular Weight : 188.01 g/mol
- Synthesis : Prepared via coupling of 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine with 5-cyclobutyl-1H-pyrazol-3-amine in DMF with KI .
b. CAS 1533-03-5 (MDL: MFCD00039227)
- Molecular Formula : C₁₀H₉F₃O
- Molecular Weight : 202.17 g/mol
- Key Properties :
- Synthesis: Condensation of 4-methylbenzenesulfonohydrazide with 3'-(trifluoromethyl)acetophenone in methanol, followed by purification via silica chromatography .
c. CAS 1761-61-1 (MDL: MFCD00003330)
- Molecular Formula : C₇H₅BrO₂
- Molecular Weight : 201.02 g/mol
- Key Properties :
Comparative Data Table
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